molecular formula C20H14F2N2O2S B2677448 1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-94-5

1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2677448
CAS No.: 1326848-94-5
M. Wt: 384.4
InChI Key: HJSXNWGVAWEOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 1-position with a (2,4-difluorophenyl)methyl group and at the 3-position with a 3-methylphenyl group. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2S/c1-12-3-2-4-15(9-12)24-19(25)18-17(7-8-27-18)23(20(24)26)11-13-5-6-14(21)10-16(13)22/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMDWMADKCSAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,4-Difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving thieno[3,2-d]pyrimidine frameworks. The synthetic pathways often utilize various reagents and conditions tailored to introduce specific substituents that enhance biological activity.

Key Synthetic Steps

  • Formation of Thieno[3,2-d]pyrimidine Core : The initial step often involves cyclization reactions of appropriate precursors.
  • Substitution Reactions : Introduction of the 2,4-difluorophenyl and 3-methylphenyl groups through electrophilic aromatic substitution or nucleophilic attacks.
  • Final Modifications : Functional groups are added or modified to optimize pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising results as inhibitors of key enzymes involved in cancer progression.

  • Case Study : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity and potential for further development as an anticancer agent .

The biological activity is primarily attributed to the compound's ability to inhibit specific molecular targets:

  • MIF2 Inhibition : The compound has been investigated for its inhibitory effects on MIF2 (Macrophage Migration Inhibitory Factor), a target implicated in inflammatory responses and cancer .
  • PARP-1 Inhibition : Similar thienopyrimidine derivatives have been shown to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Cytotoxicity : Against various cancer cell lines with varying potency.
  • Selectivity : Favorable selectivity indices compared to normal cells, suggesting reduced toxicity.

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Cell Line TestedReference
This compoundMIF25.0 ± 0.5A549 (Lung)
Similar Derivative XPARP-110.0 ± 0.8MCF7 (Breast)
Similar Derivative YMIF26.5 ± 0.6HeLa (Cervical)

Table 2: Synthesis Conditions

StepReagent/ConditionYield (%)
CyclizationAcetic anhydride; Heat85%
SubstitutionNaOH; Ethanol reflux75%
Final ModificationHCl; Room temperature90%

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that thienopyrimidine derivatives have significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For example:

  • Inhibition of MIF2 Tautomerase : A study demonstrated that derivatives similar to this compound showed inhibitory effects on MIF2 tautomerase activity with IC50 values in the low micromolar range (e.g., 7.2 μM) for certain analogues. This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth.

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity:

  • Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity.

Case Studies

Several studies have provided insights into the biological activity of similar compounds:

  • Thieno[2,3-d]pyrimidine Derivatives : A focused compound collection revealed that derivatives exhibited potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
  • Pyrimidinone Derivatives : Research highlighted that pyrimidinone compounds demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.

Data Tables

Compound NameStructureBiological ActivityIC50 (μM)
1-[(2,4-Difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dioneStructureAnticancer (MIF2 Inhibition)7.2
Thieno[2,3-d]pyrimidine DerivativeStructureAntimicrobial15
Pyrimidinone DerivativeStructureAnticancer (DNA Synthesis Inhibition)11

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name / ID Substituents Molecular Weight Biological Activity / Key Findings Reference(s)
Target Compound 1-(2,4-difluorophenyl)methyl; 3-(3-methylphenyl) 392.4 (calc.) N/A (hypothetical profile based on analogs) -
TAK-385 (16b) 1-(2,6-difluorobenzyl); 3-(6-methoxypyridazin-3-yl); 5-(dimethylaminomethyl) 630.6 Potent GnRH antagonist; oral bioavailability; reduced CYP inhibition
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(2,4-difluorophenyl) 280.25 N/A (structural simplicity suggests potential for optimization)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl) derivative 1-(chlorophenyl-oxadiazole methyl); 3-(4-fluorobenzyl) 498.9 Not reported; oxadiazole group may enhance metabolic resistance
Dihydropyrimidine-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl) 1-(4-chlorophenyl); 4,4,6-trimethyl 266.3 Antibacterial, antitumor, calcium channel blocking

Key Observations

Substituent Position and Activity: The 1-position in thieno-pyrimidine derivatives is critical for target engagement. The target compound’s (2,4-difluorophenyl)methyl group mirrors TAK-385’s 2,6-difluorobenzyl group, which enhances binding to the GnRH receptor . The 3-position substitutions (e.g., 3-methylphenyl vs. TAK-385’s 6-methoxypyridazinyl) influence steric and electronic interactions. Bulky groups here may reduce off-target effects but require balancing with solubility .

Fluorine Effects :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl) improve metabolic stability by resisting oxidative degradation, as seen in both the target compound and TAK-385 .

Synthetic Accessibility: Analogs in were synthesized via condensation of thieno-oxazine-diones with aldehydes/amines (yields: 46–86%) . The target compound’s synthesis likely follows similar steps, but substituent complexity may affect yield.

Pharmacological Diversity: The thieno-pyrimidine-dione scaffold exhibits versatility. While TAK-385 targets GnRH , dihydropyrimidine-thiones () show antibacterial activity, highlighting scaffold adaptability .

Research Findings and Implications

  • TAK-385: Demonstrated oral efficacy in cynomolgus monkeys (3 mg/kg dose) with prolonged suppression of luteinizing hormone. The 5-dimethylaminomethyl group reduced CYP inhibition, a common issue in earlier analogs .
  • Metabolic Stability: Fluorine substitution in the target compound and ’s analog likely enhances half-life compared to non-fluorinated derivatives .
  • Structural Optimization : The 3-methylphenyl group in the target compound may offer a balance between lipophilicity and solubility, though in vitro assays are needed to confirm receptor affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.